molecular formula C17H16F3N3O3 B10949226 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B10949226
M. Wt: 367.32 g/mol
InChI Key: BPOSCLNBHRHSNE-UHFFFAOYSA-N
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Description

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and an acetamide moiety linked to a benzodioxin ring

Preparation Methods

The synthesis of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the formation of the pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The acetamide linkage is then formed, and finally, the benzodioxin ring is attached. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would scale up these reactions, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized under specific conditions, leading to the formation of different oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamide moiety to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can bind to active sites, modulating the activity of the target. The benzodioxin ring may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

    1H-pyrazole-1-acetic acid derivatives: These compounds have similar core structures but different functional groups, affecting their reactivity and applications.

    Trifluoromethyl-substituted pyrazoles: These compounds share the trifluoromethyl group, which imparts unique chemical properties.

    Benzodioxin-containing compounds: These compounds have the benzodioxin ring, contributing to their biological activity and stability. The uniqueness of 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H16F3N3O3

Molecular Weight

367.32 g/mol

IUPAC Name

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)15-8-12(10-1-2-10)23(22-15)9-16(24)21-11-3-4-13-14(7-11)26-6-5-25-13/h3-4,7-8,10H,1-2,5-6,9H2,(H,21,24)

InChI Key

BPOSCLNBHRHSNE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=NN2CC(=O)NC3=CC4=C(C=C3)OCCO4)C(F)(F)F

Origin of Product

United States

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